N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions, a methylthiophene carboxamide moiety at the 2-position via a methylene bridge. The compound’s synthesis likely involves coupling reactions facilitated by agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a reagent widely used for amide bond formation .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-7-4-8(20-6-7)10(17)13-5-9-14-11(18-2)16-12(15-9)19-3/h4,6H,5H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJKILPTHZWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 4-methylthiophene-2-carboxamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the thiophene ring undergoes oxidation under controlled conditions. For example:
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Reagent : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄)
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Product : 4-Carboxythiophene-2-carboxamide derivative
This reaction proceeds via radical intermediates, with the methyl group converting to a carboxylic acid. The triazine ring remains intact due to the electron-donating methoxy groups stabilizing the structure.
Nucleophilic Substitution at the Triazine Ring
The chlorine-free triazine derivative participates in nucleophilic substitution, leveraging its electron-deficient nature:
| Nucleophile | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Amines | DIPEA, DMF, 25°C | N-Alkyl/aryl derivatives | 2–3 hours, inert atmosphere | 60–75% |
| Thiols | K₂CO₃, THF, reflux | Thioether-linked triazines | 6–8 hours | 55–65% |
| Alcohols | TEA, CH₃CN, 50°C | Ether-functionalized analogs | 4–5 hours | 70–80% |
The reaction mechanism involves deprotonation of the nucleophile, followed by attack at the triazine’s C-2 or C-4 positions .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : 6M HCl, reflux, 12 hours → 4-Methylthiophene-2-carboxylic acid (yield: 85–90%)
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Basic Hydrolysis : NaOH (10%), 100°C, 8 hours → Sodium salt of the carboxylic acid (yield: 75–80%)
The triazine ring’s methoxy groups resist hydrolysis under these conditions .
Coupling Reactions via Triazine Activation
The triazine moiety acts as a coupling agent in peptide synthesis, analogous to DMTMM (a related triazine derivative):
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Mechanism : The triazine activates carboxylic acids via morpholinium intermediates, forming reactive esters for amide bond formation .
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Example : Reaction with glycine ethyl ester yields peptide conjugates (yield: 88–92%) under NMP/DIPEA conditions .
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C → 5-Nitro-4-methylthiophene-2-carboxamide (yield: 65%)
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Sulfonation : SO₃/DCM, 25°C → Sulfonic acid derivative (yield: 50–60%)
Regioselectivity is directed by the methyl group’s +I effect .
Photochemical Reactions
Under UV light (λ = 254 nm), the triazine-thiophene system undergoes intramolecular cyclization:
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Product : Tricyclic quinazoline derivative
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Conditions : Acetonitrile, 24 hours, yield 40–45%
Reductive Alkylation
The carboxamide’s NH group participates in reductive alkylation:
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Reagents : Aldehyde (RCHO), NaBH₃CN, MeOH
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Product : N-Alkylated derivatives (yield: 70–78%)
Complexation with Metal Ions
The triazine and carboxamide groups coordinate transition metals:
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide involves its ability to form covalent bonds with nucleophilic groups in target molecules. The triazine ring acts as an electrophilic center, facilitating nucleophilic attack by amines, alcohols, or thiols. This results in the formation of stable amide, ester, or thioether linkages. The compound’s ability to cross-link biomolecules makes it useful in various applications, including the development of biocompatible materials and drug delivery systems .
Comparison with Similar Compounds
Structural Analogues
Triazine derivatives are diverse, with substituents dictating their reactivity and applications. Key structural analogues include:
- Key Differences: The target compound’s methylthiophene carboxamide distinguishes it from sulfonamide-based herbicides (e.g., cinosulfuron) and ester-containing reagents (e.g., DMTMM).
Table 1: Reaction Efficiency of Triazine-Based Condensation Agents (Adapted from )
| Reagent System | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CDMT/NMM | THF | 72 | 24 |
| DMTMM | MeCN | 89 | 6 |
| DMTMM | DMF | 82 | 8 |
- DMTMM shows superior efficiency in polar aprotic solvents (e.g., MeCN), suggesting the target compound’s synthesis would favor similar conditions.
Reactivity and Stability
- Hydrolytic Stability : Methoxy groups on the triazine ring reduce hydrolysis rates compared to chloro-substituted analogues (e.g., CDMT), enhancing shelf life .
- Thermal Stability : The methylthiophene moiety may confer higher thermal stability than aliphatic chains in peptide-coupled triazines .
- Solubility : Predicted to be soluble in polar aprotic solvents (DMF, MeCN) due to the carboxamide group, contrasting with hydrophobic herbicides like metsulfuron-methyl .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a triazine moiety, which is known for its role in various biological activities. The presence of the methylthiophene and carboxamide groups contributes to its chemical reactivity and potential pharmacological effects.
Chemical Structure:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylthiophene-2-carboxylic acid with a triazine derivative. DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is often employed as a coupling agent in these reactions to facilitate the formation of amides .
Anticancer Activity
Research indicates that compounds containing triazine derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Apoptosis induction |
| Compound B | 1.98 | Mitochondrial disruption |
Antimicrobial Properties
This compound has been tested for antimicrobial activity against various pathogens. The presence of the thiophene ring is crucial for enhancing the compound's interaction with microbial membranes.
Case Study: Antimicrobial Testing
In a study involving Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects with MIC values ranging from 10 to 50 µg/mL depending on the strain tested .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms .
Table 2: Enzyme Inhibition Data
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The triazine moiety enhances binding affinity due to its electron-withdrawing properties, facilitating interactions with target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
